1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone
Description
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with hydroxy and methyl groups, and a phenyl ring substituted with a hydroxymethyl group
Properties
IUPAC Name |
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-8-16(10-15(11,2)19)14(18)7-12-3-5-13(9-17)6-4-12/h3-6,11,17,19H,7-10H2,1-2H3/t11-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMQGJFUPLDPM-ABAIWWIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)CC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)CC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.
Substitution Reactions:
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine intermediate.
Hydroxymethylation: The hydroxymethyl group on the phenyl ring can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methyl iodide, sodium hydroxide, and various halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-phenylethanone: Lacks the hydroxymethyl group on the phenyl ring.
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-methylphenyl]ethanone: Has a methyl group instead of a hydroxymethyl group on the phenyl ring.
Uniqueness
1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone is unique due to the presence of both hydroxy and hydroxymethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
